molecular formula C12H13NO2 B14602434 N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide CAS No. 61071-44-1

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide

Katalognummer: B14602434
CAS-Nummer: 61071-44-1
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: SPQUCXWVFOIRAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is an organic compound with a unique structure that includes a phenyl group and an enone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of N-methylacetamide with 3-oxo-3-phenylprop-1-en-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s enone moiety allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • 3-methyl-1-[(1E)-3-oxo-3-phenyl-1-propenyl]pyridinium chloride

Uniqueness

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is unique due to its specific structural features, such as the enone moiety and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Eigenschaften

CAS-Nummer

61071-44-1

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

N-methyl-N-(3-oxo-3-phenylprop-1-enyl)acetamide

InChI

InChI=1S/C12H13NO2/c1-10(14)13(2)9-8-12(15)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI-Schlüssel

SPQUCXWVFOIRAA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)C=CC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.